molecular formula C17H14N2OS2 B2373969 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-95-6

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2373969
CAS No.: 864918-95-6
M. Wt: 326.43
InChI Key: WURFSMFMQVWYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenyl group, an o-tolyl group, and a thiadiazole ring, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol with 1-phenyl-2-bromoethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    1-Phenyl-2-((3-(o-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Similar structure but with an o-chlorophenyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-12-7-5-6-10-14(12)16-18-17(22-19-16)21-11-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURFSMFMQVWYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.